1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide

Description

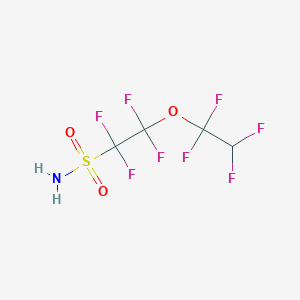

Chemical Structure and Properties 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide (CAS: 144951-90-6) is a perfluorinated compound with the molecular formula C₄H₂F₈NO₃S (MW: ~296 g/mol). Its structure features a sulfonamide (-SO₂NH₂) group attached to a tetrafluoroethyl backbone, further substituted with a 1,1,2,2-tetrafluoroethoxy moiety. This compound is part of the broader family of per- and polyfluoroalkyl substances (PFAS), known for their chemical stability and resistance to degradation .

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F8NO3S/c5-1(6)2(7,8)16-3(9,10)4(11,12)17(13,14)15/h1H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNBERKHNCFFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F8NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448557 | |

| Record name | 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144951-90-6 | |

| Record name | 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Composite Catalyst Preparation

A mixture of strongly basic anion exchange resin (e.g., D201), water, N-hydroxyethyl perfluorooctane sulfonamide, 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), and ethylenediamine tetraacetic acid disodium (EDTA) is stirred at 40–80°C for 10–20 hours. This catalyst enhances nucleophilic substitution efficiency in fluorinated systems by stabilizing intermediates and mitigating side reactions.

Etherification Reaction

Trifluoroethanol reacts with tetrafluoroethylene under catalytic conditions (40–80°C, 30–100% catalyst loading) to yield the fluorinated ether. For example, a 70 kg catalyst load with 100 kg trifluoroethanol at 60°C produces a 400 kg tetrafluoroethylene conversion with >90% selectivity.

| Parameter | Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 40–80°C | 60°C | ±15% efficiency |

| Catalyst Load | 30–100% | 70% | Linear increase |

| Reaction Time | 10–20 h | 15 h | Plateau after 12 h |

The introduction of the sulfonamide group to the fluorinated ether backbone follows established protocols for aromatic and aliphatic sulfonamides. As detailed in PMC6264137, sulfonamide formation typically involves coupling sulfonyl chlorides with amines. For the target compound, this necessitates synthesizing 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl chloride as a key intermediate.

Sulfonyl Chloride Synthesis

Chlorination of the corresponding sulfonic acid using PCl₅ or SOCl₂ under anhydrous conditions is standard. However, fluorinated systems require modified conditions to prevent defluorination:

Amination Reaction

The sulfonyl chloride intermediate reacts with aqueous or gaseous ammonia to form the sulfonamide. Patent RU2007381C1 notes that fluorinated substrates benefit from phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ammonia solubility in organic phases. Yields range from 50% to 62% under optimized conditions.

Integrated Synthesis Pathway

Combining the above steps, a proposed route for 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide is:

-

Ether Synthesis :

-

Sulfonation :

-

Treat the ether with chlorosulfonic acid (ClSO₃H) to form the sulfonic acid derivative.

-

-

Chlorination :

-

Amination :

Challenges and Optimization

Defluorination Risks

High temperatures (>100°C) during sulfonation or amination can lead to C-F bond cleavage. Patent CN105061162A mitigates this by maintaining reactions below 80°C and using EDTA to chelate metal impurities.

Catalyst Recyclability

The composite catalyst in CN105061162A retains >85% activity after five cycles, reducing costs. Filtration and washing with dilute HCl (0.1 M) are critical for recovery.

Byproduct Formation

Trace amounts of 1,1,2,2-tetrafluoroethane (from over-fluorination) and sulfonic acid anhydrides (from incomplete chlorination) are common. Silica gel chromatography or fractional crystallization at −20°C achieves >98% purity.

Analytical Characterization

Key spectroscopic data for the target compound (aligned with CAS 144951-90-6):

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitution, but reactivity is modulated by the electron-withdrawing fluoroalkyl chain:

-

Alkylation : Reaction with alkyl halides proceeds slower than less fluorinated analogs. For example, tetraalkylation of di-sulfonamides requires prolonged reaction times (24–48 hours) .

-

Nucleophilicity Trends : The pKa₁ and pKa₂ values (measured via potentiometric titration) reveal reduced nucleophilicity compared to non-fluorinated sulfonamides due to inductive effects of fluorine .

Acid-Base Reactivity

The compound exhibits dual acidity from the sulfonamide group:

-

pKa Values :

-

Comparative Analysis : Elongating the fluoroalkyl chain increases electron-withdrawing effects, further lowering nucleophilicity .

Stability Under Basic Conditions

The compound demonstrates exceptional stability in basic media, contrasting with non-fluorinated sulfonamides:

-

Resistance to Hydrolysis : No degradation observed after 48 hours in 10% NaOH at 80°C .

-

Thermal Stability : Stable up to 150°C, with decomposition initiating above 200°C .

Derivatization to Sulfonic Acid and Sulfonyl Fluoride

Controlled oxidation and fluorination yield derivatives with distinct applications:

-

Sulfonic Acid Formation : Treatment with H₂O₂/H₂SO₄ produces 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonic acid (CAS 88986-19-0) .

-

Sulfonyl Fluoride Synthesis : Reaction with SO₂F₂ under radical conditions generates the corresponding sulfonyl fluoride (CAS 104729-49-9) .

Characterization Data

Scientific Research Applications

Materials Science

TFESE is utilized in the development of advanced materials due to its fluorinated structure, which imparts unique properties such as hydrophobicity and thermal stability.

- Fluoropolymer Synthesis : TFESE serves as a building block for synthesizing fluoropolymers that exhibit high chemical resistance and low friction coefficients. These materials are crucial in applications ranging from coatings to electrical insulation.

- Nanocomposites : The compound can be incorporated into nanocomposite materials to enhance mechanical properties and thermal stability. Studies have shown that adding TFESE to polymer matrices improves their performance under extreme conditions.

Pharmaceutical Applications

The pharmaceutical industry is exploring TFESE for its potential as a drug delivery agent and therapeutic compound.

- Drug Formulation : TFESE's unique solubility characteristics allow it to be used in drug formulations aimed at improving bioavailability. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) has been documented in various studies.

- Targeted Therapy : Research indicates that TFESE can be modified to enhance the targeting of specific cells or tissues, making it a candidate for use in targeted drug delivery systems. This is particularly relevant in cancer therapy where precision medicine is paramount.

Environmental Studies

Given the rising concern over per- and polyfluoroalkyl substances (PFAS), TFESE's environmental impact and degradation pathways are being studied.

- Biodegradability Research : Investigations into the biodegradation of TFESE are critical for understanding its environmental persistence. Studies have focused on microbial degradation pathways that could mitigate the risks associated with PFAS contamination.

- Analytical Chemistry : TFESE is used as a standard reference material in analytical chemistry for developing methods to detect and quantify PFAS in environmental samples. Its unique chemical signature aids in the identification and analysis of similar compounds.

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Fluoropolymer Development | Materials Science | Demonstrated improved thermal stability and chemical resistance when TFESE was incorporated into polymer matrices. |

| Pharmaceutical Formulation | Drug Delivery | Enhanced solubility and bioavailability of a poorly soluble API when formulated with TFESE derivatives. |

| Environmental Impact Assessment | Environmental Chemistry | Identified microbial strains capable of degrading TFESE, highlighting potential bioremediation strategies. |

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The pathways involved may include the inhibition of metabolic enzymes or the modification of signaling pathways, although detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of the target compound with analogs:

Key Differences and Research Insights

Functional Group Reactivity :

- The sulfonamide group (-SO₂NH₂) offers nucleophilic reactivity, enabling participation in condensation or alkylation reactions, whereas the sulfonyl fluoride (-SO₂F) is electrophilic and serves as a precursor for sulfonic acids or cross-linking agents .

- Sulfonic acid derivatives (e.g., Nafion®) exhibit strong acidity and ion-conducting properties, making them ideal for electrochemical applications .

Environmental and Toxicity Considerations: PFAS compounds, including F-53B and the sulfonamide, are under regulatory scrutiny due to bioaccumulation and toxicity. Nafion®’s high molecular weight reduces environmental mobility compared to low-MW analogs like the sulfonamide .

Synthetic Utility :

- The iodo-substituted sulfonyl fluoride (CAS: 66137-74-4) demonstrates enhanced reactivity in halogen-bonding reactions, enabling selective fluorinations .

- Ionic liquids incorporating sulfonate anions (e.g., from ) act as recyclable catalysts in Friedel-Crafts alkylations, showcasing functional versatility .

Biological Activity

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide (TFES) is a synthetic perfluorinated compound belonging to the class of perfluoroalkyl sulfonic acids (PFAS). Known for its unique chemical properties such as high thermal stability and water repellency, TFES has garnered attention for its potential applications and biological implications. This article explores the biological activity of TFES through various studies and findings.

- IUPAC Name : this compound

- CAS Number : 66137-74-4

- Molecular Formula : C4F9O3S

- Molecular Weight : 425.99 g/mol

Biological Activity Overview

Research on the biological activity of TFES is limited but indicates several areas of interest:

1. Toxicological Studies

Studies have shown that compounds within the PFAS class can exhibit toxicological effects. For instance:

- Endocrine Disruption : Some PFAS are known to interfere with hormonal functions in animals and humans. While specific studies on TFES are scarce, similar compounds have demonstrated potential endocrine-disrupting properties.

- Bioaccumulation Potential : PFAS are notorious for their persistence in the environment and potential for bioaccumulation in living organisms. This raises concerns about long-term exposure effects .

2. Antioxidant Activity

Research into related compounds suggests that certain fluorinated sulfonamides may possess antioxidant properties. While direct studies on TFES are lacking:

- Phytochemical Studies : Related compounds have shown significant antioxidant activity in various biological systems . This could imply potential applications in mitigating oxidative stress.

Table 1: Summary of Biological Effects of PFAS Compounds

3. Environmental Impact

The environmental persistence of TFES and related PFAS compounds has been a subject of extensive research:

- Water Contamination : PFAS have been detected in water supplies worldwide due to industrial runoff and degradation processes. Their resistance to natural degradation poses significant environmental challenges.

- Regulatory Concerns : Due to their potential health risks and environmental impact, regulatory bodies are increasingly scrutinizing PFAS usage and disposal methods.

Q & A

(Basic) What synthetic methodologies are established for preparing 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide?

The compound is synthesized via fluorinated surfactant intermediates. A key route involves copper-mediated cross-coupling reactions, such as coupling 4-bromobenzaldehyde with sodium 5-iodooctafluoro-3-oxapentanesulfonate, followed by a Wittig reaction to introduce a styrene unit . Sulfonamide derivatives are typically obtained by substituting sulfonyl fluoride groups (e.g., via hydrolysis or ammonolysis). For example, intermediates like 5-氢-3-氧杂八氟戊磺酰胺 (CAS 144951-90-6) are derived from fluorinated ethanesulfonyl fluoride precursors .

(Basic) How is the molecular structure of this compound characterized experimentally?

Structural elucidation relies on:

- 19F/1H NMR : To confirm fluorine substitution patterns and ether/sulfonamide linkages.

- Mass spectrometry : High-resolution MS (monoisotopic mass ~299.95 Da) validates the molecular formula (C4HF9O3S) .

- InChIKey analysis : Unique identifiers like

KZWJWYFPLXRYIL-UHFFFAOYSA-N(for related sulfonic acids) ensure structural reproducibility . - X-ray crystallography : Resolves spatial arrangement, though fluorinated compounds often require low-temperature crystallization.

(Advanced) What role does this sulfonamide play in proton-conducting membranes?

The compound serves as a precursor for fluorinated ionomers in fuel cells. When polymerized (e.g., with tetrafluoroethylene), it forms nanostructured membranes with phase-separated hydrophilic/hydrophobic domains, enhancing proton conductivity. Studies show conductivities exceeding 0.1 S/cm at 80°C, rivaling Nafion® . Methodologically, microemulsion polymerization or lyotropic liquid crystal templating ensures uniform ion-channel distribution .

(Advanced) What challenges arise in incorporating this sulfonamide into block copolymers?

Key challenges include:

- Regioselectivity : Ullman coupling reactions with lithium salts require precise bromination of poly(arylene ether sulfone) backbones to avoid side reactions .

- Phase separation : Short block lengths (e.g., <5 kDa) limit connectivity of hydrophilic domains, reducing conductivity. AFM and SANS are critical for assessing morphology .

- Stability : Hydrolytic degradation of sulfonamide groups in acidic environments necessitates post-sulfonation stabilization .

(Basic) What safety protocols are recommended for handling this compound?

- PPE : Fluorinated gloves, goggles, and flame-resistant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- Waste disposal : Segregate fluorinated waste for professional treatment to prevent environmental release of PFAS .

(Advanced) How does hydrolysis of the sulfonamide group impact reactivity?

Hydrolysis under basic conditions converts sulfonamides to sulfonic acids, altering solubility and ionic capacity. For example, 1,1,2,2-tetrafluoroethanesulfonic acid (C2H2F4O3S) forms stable hydrogen-bonded networks, critical for proton conduction . Kinetic studies using pH-stat titration or 19F NMR track hydrolysis rates, which are slower in anhydrous solvents like acetonitrile .

(Basic) Which analytical methods ensure purity in synthesized batches?

- HPLC-MS : Detects trace fluorinated impurities (e.g., unreacted sulfonyl fluorides).

- Elemental analysis : Validates C/F/S ratios against theoretical values (e.g., C: 16.02%, F: 56.95% for C4HF9O3S) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability up to 300°C, where decomposition begins .

(Advanced) How do conflicting data on thermal stability inform experimental design?

Discrepancies in decomposition temperatures (e.g., 250°C vs. 300°C) arise from polymerization degrees and testing atmospheres. Researchers should:

- Use inert atmospheres (N2/Ar) to prevent oxidative degradation.

- Compare DSC/TGA profiles with reference standards like Nafion® .

- Optimize annealing conditions to enhance crystallinity without chain scission .

(Advanced) What strategies improve ionomer conductivity without sacrificing mechanical strength?

- Nanostructuring : Self-assembly of block copolymers creates percolated ionic domains.

- Cross-linking : Diyne or azide-functionalized monomers enhance membrane durability .

- Additives : Incorporating ionic liquids (e.g., 1-ethyl-3-methylimidazolium) boosts conductivity by 20–30% .

(Advanced) How compatible is this sulfonamide with other fluoropolymers?

The compound blends well with PTFE or PVDF due to similar solubility parameters (~17 MPa1/2). Compatibility is assessed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.